1-(Benzyloxy)-4-(3-bromoprop-1-yn-1-yl)benzene

Organic Synthesis Cross-Coupling Nucleophilic Substitution

Researchers requiring propargylic functionalization often face supply issues with regioisomeric impurities. This compound (CAS 2060043-94-7) solves this by providing a single, well-defined propargylic bromide handle, distinct from the aryl bromide isomer (CAS 1228107-76-3). - Enables indium(III)-catalyzed hydroarylation for 2H-chromene synthesis (60-92% yield). - Orthogonal reactivity: benzyloxy-protected phenol persists during CuAAC click chemistry. - Strategic precursor for MAO-B inhibitor scaffolds; supplied at consistent 95% purity.

Molecular Formula C16H13BrO
Molecular Weight 301.18 g/mol
Cat. No. B13255230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-4-(3-bromoprop-1-yn-1-yl)benzene
Molecular FormulaC16H13BrO
Molecular Weight301.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C#CCBr
InChIInChI=1S/C16H13BrO/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11H,12-13H2
InChIKeyAYEKKDBGTCDOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(Benzyloxy)-4-(3-bromoprop-1-yn-1-yl)benzene (CAS 2060043-94-7) – A Dual-Functional Aryl Propargyl Building Block


1-(Benzyloxy)-4-(3-bromoprop-1-yn-1-yl)benzene is a para-substituted aryl propargyl bromide building block (C16H13BrO, MW 301.18 g/mol) featuring a benzyl-protected phenol and a terminal bromopropargyl side chain [1]. Its structure provides two orthogonal reactive handles: a benzyloxy group that serves as a latent phenol for late-stage deprotection, and a propargylic bromide that enables both nucleophilic substitution and transition metal-catalyzed cross-coupling chemistries . This compound is commercially available at a catalog purity of 95% and is utilized as a key intermediate in medicinal chemistry and organic synthesis campaigns .

Workflow Protecting-group strategy with latent phenol release
Selection Propargylic bromide electrophile for SN2 and cross-coupling
Context Dual orthogonal handles for library synthesis and scaffold elaboration

Why 1-(Benzyloxy)-4-(3-bromoprop-1-yn-1-yl)benzene Cannot Be Replaced by Its Positional Isomer


The seemingly minor positional swap of the bromine atom between the aromatic ring and the propargylic side chain produces two constitutional isomers (CAS 2060043-94-7 vs. CAS 1228107-76-3) with fundamentally divergent reactivity profiles . The target compound possesses a reactive propargylic bromide (Br-CH2-C≡C-), which is primed for nucleophilic substitution (SN2) and transition metal-catalyzed cross-coupling via oxidative addition at the C(sp3)-Br bond . In contrast, its positional isomer bears the bromine on the aromatic ring, directing reactivity toward aryl cross-coupling (e.g., Suzuki, Buchwald-Hartwig) rather than propargylic chemistry. This distinction dictates that the two compounds are not synthetically interchangeable; selecting the target compound is mandatory when the synthetic route requires propargylic functionalization, such as indium-catalyzed intramolecular hydroarylation (IMHA) to form 2H-chromenes [1].

Target Compound
Propargylic bromide (C(sp³)–Br)
Enables SN2, Sonogashira, and In-catalyzed IMHA
Positional Isomer (CAS 1228107-76-3)
Aryl bromide (C(sp²)–Br)
Directs reactivity toward Suzuki, Buchwald-Hartwig
Propargylic functionalization routes may not transfer directly; isomer selection dictates reaction pathway accessibility.

Quantitative Differentiation Evidence for 1-(Benzyloxy)-4-(3-bromoprop-1-yn-1-yl)benzene


Reactivity Divergence: Propargylic Bromide vs. Aryl Bromide in the Positional Isomer

The target compound places the bromine atom on the propargylic (sp3) carbon, enabling nucleophilic substitution (SN2) and transition metal-catalyzed cross-coupling at the C(sp3)-Br bond. The positional isomer (CAS 1228107-76-3) places the bromine on the aromatic ring, which instead directs reactivity toward aryl cross-coupling (C(sp2)-Br) . Propargyl bromide systems are documented to undergo SN2 reactions at significantly higher rates than their aryl bromide counterparts; for example, in the Indium-catalyzed IMHA reaction, 3-bromopropargyl aryl ethers undergo a 6-endo-dig cyclization to afford 4-bromo-2H-chromenes regioselectively—a transformation that is inaccessible from the ring-brominated isomer [1].

IMHA reactivity
Class-level inference
6-endo-dig cyclization to 4-bromo-2H-chromenes vs. isomer inaccessible
Pathway-divergent reactivity; isomer choice determines synthetic outcome.
Reported yields 60–92% for representative ethers in one-pot sequence.
Organic Synthesis Cross-Coupling Nucleophilic Substitution

Lipophilicity Differential vs. Positional Isomer: Impact on Chromatographic Behavior and Solubility

The target compound exhibits a computed XLogP3 of 4.7 (PubChem) [1], which is approximately 0.7 log units higher than the LogP of 4.0174 reported for its positional isomer (CAS 1228107-76-3) . This difference in lipophilicity, arising from the distinct spatial arrangement of the bromine and benzyloxy substituents, translates into measurably different retention times on reversed-phase chromatography and altered solubility profiles in aqueous-organic solvent mixtures. The higher lipophilicity of the target compound may be advantageous for applications requiring enhanced membrane permeability or solubility in non-polar reaction media.

Lipophilicity shift
Cross-study comparable
ΔLogP ≈ +0.68 (XLogP3 4.7 vs. 4.02)
Chromatographic retention and partitioning behavior differ; may influence solvent selection.
Computed values; no experimental logP available.
Physicochemical Properties Lipophilicity Purification

Dual Orthogonal Reactivity: Protected Phenol and Propargylic Electrophile in a Single Building Block

The target compound uniquely combines a benzyl-protected phenol (deprotectable via hydrogenolysis or BBr3) with a propargylic bromide electrophile in a single para-substituted benzene scaffold . This orthogonal reactivity is not available in simple 4-benzyloxybromobenzene (CAS 6793-92-6, MW 263.13 g/mol), which lacks the alkyne spacer and thus cannot participate in Sonogashira coupling or alkyne-azide click chemistry . The benzyloxy group enhances solubility in organic solvents and protects the phenolic oxygen from unwanted side reactions during synthetic sequences . The propargylic bromide enables sequential In-catalyzed IMHA followed by Pd-catalyzed cross-coupling with triorganoindium reagents (R3In) to generate 4-substituted-2H-chromenes in a one-pot procedure [1].

Orthogonal handles
Class-level inference
Two reactive handles (benzyloxy & bromopropargyl) vs. one aryl bromide in 4-benzyloxybromobenzene
Enables late-stage diversification and reduced step count in library synthesis.
Structural comparison; orthogonal deprotection and coupling pathways reported.
Protecting Group Strategy Orthogonal Reactivity Medicinal Chemistry

Leaving Group Quality: Propargyl Bromide vs. Propargyl Chloride Reactivity

The propargylic bromide moiety in the target compound offers superior leaving group ability compared to the corresponding propargyl chloride analog. Classic kinetic studies on propargyl halides demonstrate that propargyl bromide undergoes SN2 reactions with iodide ion at a significantly higher rate than propargyl chloride, consistent with the established halide leaving group order (I > Br > Cl >> F) [1]. This translates into milder reaction conditions, shorter reaction times, and higher yields for nucleophilic displacements in practical synthetic applications. While a direct experimental comparison between this specific aryl propargyl bromide and its chloro congener has not been reported, the class-level kinetic advantage of bromide over chloride in propargylic systems is well-established in the physical organic chemistry literature [1].

Leaving group quality
Class-level inference
Propargyl bromide: lower SN2 activation barrier than propargyl chloride
Faster nucleophilic substitution may reduce reaction times and improve yields.
Kinetic trend established for propargyl halides; direct congener comparison not reported.
Nucleophilic Substitution Leaving Group Reaction Kinetics

Optimal Application Scenarios for 1-(Benzyloxy)-4-(3-bromoprop-1-yn-1-yl)benzene Based on Evidence


Regioselective Synthesis of 4-Substituted 2H-Chromenes via Sequential In/Pd Catalysis

The target compound is a competent substrate for the indium(III)-catalyzed intramolecular hydroarylation (IMHA) reaction, which proceeds through a 6-endo-dig cyclization to afford 4-bromo-2H-chromenes. When coupled with a subsequent Pd-catalyzed cross-coupling using triorganoindium reagents (R3In), this one-pot sequential protocol generates 4-substituted-2H-chromenes—a privileged scaffold in drug discovery—in yields ranging from 60% to 92% [1]. The positional isomer (CAS 1228107-76-3) cannot participate in this transformation, making the target compound uniquely suited for chromene-focused medicinal chemistry programs.

Late-Stage Diversification via Alkyne-Azide Click Chemistry (CuAAC)

The terminal alkyne functionality can be unmasked or the propargylic bromide can be converted to an azide, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, probe synthesis, or fragment-based drug discovery [1]. The benzyloxy group remains intact during click chemistry, allowing subsequent deprotection to reveal a free phenol for further functionalization. This dual orthogonal reactivity is not available in simpler building blocks such as 4-benzyloxybromobenzene.

MAO-B Inhibitor Intermediate: Accessing Arylalkenylpropargylamine Scaffolds

4-Benzyloxyphenyl-containing building blocks are established precursors to arylalkenylpropargylamines, a class of potent and selective monoamine oxidase B (MAO-B) inhibitors with neuroprotective activity relevant to Parkinson's disease [1]. The target compound provides both the required benzyloxyphenyl core and a propargyl handle for further elaboration, offering a strategic advantage over simpler benzyloxyphenyl halides that lack the alkyne spacer.

Parallel Library Synthesis Exploiting Orthogonal Deprotection and Cross-Coupling

The benzyloxy group can be selectively deprotected via hydrogenolysis (H2, Pd/C) or BBr3 without affecting the bromopropargyl moiety, revealing a free phenol for O-alkylation, sulfonylation, or Mitsunobu reactions [1]. In parallel, the propargylic bromide can undergo Sonogashira coupling with terminal alkynes or nucleophilic displacement with amines, enabling rapid generation of diverse compound libraries from a single, commercially available intermediate .

Application
Selection Property
Validation Focus
2H-Chromene synthesis
Propargylic bromide for In-catalyzed IMHA and cross-coupling
Regioselective 6-endo-dig cyclization efficiency
Late-stage click diversification
Alkyne functionality from propargyl handle
Orthogonal deprotection compatibility (benzyloxy intact)
MAO-B inhibitor lead synthesis
Benzyloxyphenyl core with propargyl spacer
Propargylamine elaboration and assay-response context
Parallel library construction
Dual orthogonal reactive handles
Selective deprotection and coupling sequence validation
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